molecular formula C20H21NO4 B11522471 2-(5-acetyl-2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-(5-acetyl-2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B11522471
M. Wt: 339.4 g/mol
InChI Key: FHALRKZEDLOOGI-UHFFFAOYSA-N
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Description

2-(5-Acetyl-2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethoxyphenyl group with a tetrahydroisoindole-dione framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-acetyl-2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the acetylation of 2-ethoxyphenol to form 5-acetyl-2-ethoxyphenol. This reaction is usually carried out using acetic anhydride and a catalyst such as sulfuric acid.

    Cyclization Reaction: The next step involves the cyclization of the intermediate with a suitable diene to form the tetrahydroisoindole-dione structure. This can be achieved through a Diels-Alder reaction, which requires specific temperature and pressure conditions to proceed efficiently.

    Final Assembly: The final step involves the coupling of the ethoxyphenyl group with the tetrahydroisoindole-dione framework. This step may require the use of coupling agents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicine, the compound or its derivatives could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which 2-(5-acetyl-2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Acetyl-2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(5-Acetyl-2-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 2-(5-acetyl-2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

4-(5-acetyl-2-ethoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C20H21NO4/c1-3-25-16-9-8-14(11(2)22)10-15(16)21-19(23)17-12-4-5-13(7-6-12)18(17)20(21)24/h4-5,8-10,12-13,17-18H,3,6-7H2,1-2H3

InChI Key

FHALRKZEDLOOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)N2C(=O)C3C4CCC(C3C2=O)C=C4

Origin of Product

United States

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